molecular formula C18H16ClIN2O2 B4547669 N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide

Cat. No.: B4547669
M. Wt: 454.7 g/mol
InChI Key: GGWDIGCZWMFKSR-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide is a complex organic compound characterized by the presence of a benzoxazole ring substituted with chloro and iodo groups, and an amide linkage to a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-5-iodoaniline and 2-aminophenol, which undergo cyclization to form the benzoxazole ring. Subsequent reactions involve the introduction of the pentanamide chain through amide bond formation. The reaction conditions generally require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms (chlorine and iodine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its use. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide
  • N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-N’-(2,5-dichlorobenzoyl)thiourea

Uniqueness

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide is unique due to its specific substitution pattern on the benzoxazole ring and the presence of the pentanamide chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClIN2O2/c1-2-3-4-17(23)21-12-6-8-16-15(10-12)22-18(24-16)13-9-11(20)5-7-14(13)19/h5-10H,2-4H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWDIGCZWMFKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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